molecular formula C18H32O4 B3025860 13-Hydroxy-12-oxooctadec-9-enoic acid CAS No. 5502-89-6

13-Hydroxy-12-oxooctadec-9-enoic acid

Cat. No.: B3025860
CAS No.: 5502-89-6
M. Wt: 312.4 g/mol
InChI Key: FRHVCDKYCGTKJM-UHFFFAOYSA-N
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Description

13-Hydroxy-12-oxooctadec-9-enoic acid is a naturally occurring fatty acid derivative. It is a member of the hydroxyeicosatetraenoic acid family and is derived from the metabolism of linoleic acid. This compound has gained significant attention due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The enzymatic conversion of 13-hydroperoxylinoleic acid into 13-hydroxy-12-oxooctadec-9-enoic acid involves the use of flax enzyme preparations. This process demonstrates that an allene epoxide intermediate is involved . The reaction conditions typically include the use of synthetic [9,10,12,13-2H4]linoleic acid as a substrate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the biotechnological production of similar hydroxy fatty acids involves the use of recombinant cells expressing specific enzymes, such as linoleate 13-hydratase from Lactobacillus acidophilus .

Chemical Reactions Analysis

Types of Reactions: 13-Hydroxy-12-oxooctadec-9-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: The enzymatic conversion process involves the use of synthetic linoleic acid and specific enzyme preparations .

Major Products Formed: The major products formed from these reactions include this compound and 9-hydroxy-12-oxooctadec-10-enoic acid .

Scientific Research Applications

13-Hydroxy-12-oxooctadec-9-enoic acid has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various compounds.

    Biology: It plays a role in the study of enzymatic pathways and metabolic processes.

    Medicine: It has potential therapeutic applications due to its biological activities.

    Industry: It is used in the production of resins, plastics, nylons, and biopolymers.

Comparison with Similar Compounds

  • 9-Hydroxy-12-oxooctadec-10-enoic acid
  • 13-Hydroxy-9-methoxy-10-oxo-11-octadecenoic acid

Uniqueness: 13-Hydroxy-12-oxooctadec-9-enoic acid is unique due to its specific enzymatic conversion pathway and its diverse biological activities. It is distinct from other similar compounds in its specific molecular structure and the intermediate formation of an allene epoxide .

Properties

IUPAC Name

13-hydroxy-12-oxooctadec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16,19H,2-7,9-10,12-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHVCDKYCGTKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)CC=CCCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718052
Record name 13-Hydroxy-12-oxooctadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5502-89-6
Record name 13-Hydroxy-12-oxooctadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Hydroxy-12-oxooctadec-9-enoic acid
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Reactant of Route 6
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